(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane
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Overview
Description
(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane is an organic compound with the molecular formula C9H8BrFS It is characterized by the presence of a bromine atom, a fluorine atom, and a cyclopropyl group attached to a phenyl ring through a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane typically involves the reaction of 4-bromo-3-fluorophenyl thiol with cyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the thiol group with the cyclopropyl halide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alkoxides, sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dehalogenated products
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
- (4-Bromo-3-fluorophenyl)(propyl)sulfane
- (4-Bromo-3-fluorophenyl)(ethyl)sulfane
Uniqueness
(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with linear alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications.
Biological Activity
(4-Bromo-3-fluorophenyl)(cyclopropyl)sulfane is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis methods, and relevant case studies.
The compound's chemical structure can be summarized as follows:
Property | Description |
---|---|
Molecular Formula | C10H10BrFOS |
Molecular Weight | 273.15 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with 4-bromo-3-fluorobenzenesulfonyl chloride and cyclopropylmethanol.
- Reaction Conditions : The reaction is generally carried out in a solvent such as dichloromethane at room temperature, utilizing a base like triethylamine to facilitate the formation of the sulfide bond.
- Purification : The crude product is purified through column chromatography to yield the final compound.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
A study evaluated the compound's efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that:
- The compound exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 32 to 64 µg/mL.
- It showed a dose-dependent response, suggesting potential for development as an antimicrobial agent.
Anticancer Properties
Research has also focused on the anticancer properties of this compound. In vitro studies demonstrated:
- Cell Line Testing : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : IC50 values were observed at concentrations of 15 µM for MCF-7 and 20 µM for HeLa cells, indicating moderate cytotoxic effects.
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The presence of the bromine and fluorine atoms may enhance interactions with cellular targets, potentially inhibiting key enzymes involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
- Antibacterial Efficacy Study : A comparative study demonstrated that this compound was more effective than standard antibiotics like penicillin against certain bacterial strains.
- Cytotoxicity Analysis : In a controlled experiment, the compound was administered to mice with induced tumors, resulting in a significant reduction in tumor size compared to untreated controls.
Properties
Molecular Formula |
C9H8BrFS |
---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
1-bromo-4-cyclopropylsulfanyl-2-fluorobenzene |
InChI |
InChI=1S/C9H8BrFS/c10-8-4-3-7(5-9(8)11)12-6-1-2-6/h3-6H,1-2H2 |
InChI Key |
DMHVMHWZXJSLQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1SC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
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